molecular formula C11H19ClN2O2 B7924472 N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7924472
M. Wt: 246.73 g/mol
InChI Key: DPZITPFSPQERCG-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide (CAS: 1353958-10-7) is a pyrrolidine-based acetamide derivative with a molecular formula of C₁₂H₂₁ClN₂O₂ and a molar mass of 260.76 g/mol . Key physical properties include a predicted density of 1.129 g/cm³, boiling point of 406.0°C, and a pKa of -0.54, indicative of weak acidic character . The compound features a pyrrolidine ring substituted with a 2-chloro-acetyl group and an isopropyl-acetamide moiety, making it structurally versatile for pharmaceutical and fine chemical applications .

Properties

IUPAC Name

N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c1-8(2)14(9(3)15)10-4-5-13(7-10)11(16)6-12/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZITPFSPQERCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves the reaction of pyrrolidine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with isopropylamine to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in ring systems, substituents, or stereochemistry, leading to variations in physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name Molecular Formula Key Substituents/Ring System Notable Properties/Applications Reference
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide C₁₂H₂₁ClN₂O₂ Pyrrolidine, isopropyl, chloro-acetyl Predicted high thermal stability ; discontinued in some suppliers
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide C₁₃H₂₃ClN₂O₂ Piperidine (6-membered ring) Enhanced conformational flexibility vs. pyrrolidine
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide C₁₁H₁₉ClN₂O₂ Ethyl group instead of isopropyl Reduced steric hindrance; potential for altered pharmacokinetics
N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide C₁₀H₁₇ClN₂O₂ Methyl group, R-configuration Stereospecific interactions; smaller substituent may improve solubility
2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide C₁₃H₂₆N₄O Amino group replaces chloro-acetyl Electron-donating group; potential for reduced reactivity

Biological Activity

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure includes a pyrrolidine ring substituted with a chloroacetyl group and an isopropylacetamide moiety. The synthesis typically involves several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions using appropriate precursors.
  • Chloroacetyl Group Introduction : This step involves nucleophilic substitution using chloroacetyl chloride in the presence of a base.
  • Acylation with Isopropylacetamide : The final step involves acylation under controlled conditions to yield the desired product.

The overall reaction can be summarized as follows:

Pyrrolidine+Chloroacetyl Chloride+IsopropylacetamideN 1 2 Chloro acetyl pyrrolidin 3 yl N isopropyl acetamide\text{Pyrrolidine}+\text{Chloroacetyl Chloride}+\text{Isopropylacetamide}\rightarrow \text{N 1 2 Chloro acetyl pyrrolidin 3 yl N isopropyl acetamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The chloroacetyl group acts as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins. This interaction can modulate various biochemical pathways, potentially leading to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may also interact with specific receptors, influencing signaling cascades.

In Vitro Studies

Recent studies have explored the compound's activity against various biological targets. For instance, it has been evaluated for its inhibitory effects on neutral sphingomyelinase 2 (nSMase2), which plays a role in sphingolipid metabolism and has implications in neurodegenerative diseases.

CompoundTargetIC50 (nM)Notes
This compoundnSMase2300Significant inhibition observed

Case Studies

  • Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, the compound demonstrated significant inhibition of exosome secretion from the brain, indicating its potential as a therapeutic agent for neurodegenerative disorders .
  • Antimicrobial Activity : Related compounds within the same chemical class have shown promising antibacterial properties, suggesting that this compound may also possess similar activities against bacterial strains .

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